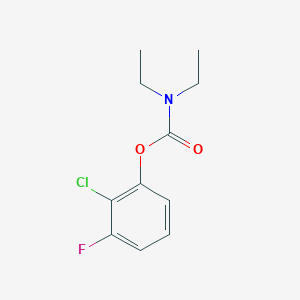

2-Chloro-3-fluorophenyl diethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-fluorophenyl diethylcarbamate is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of carbamates, including 2-chloro-3-fluorophenyl diethylcarbamate, exhibit promising anticancer properties. The compound has been studied for its ability to enhance the efficacy of existing chemotherapeutic agents by modulating their pharmacological profiles. For instance, it can improve therapeutic outcomes in models of colon and lung cancers by acting synergistically with other drugs to inhibit tumor growth and metastasis .

Antibacterial Properties

Studies have shown that certain carbamate derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The diethylcarbamate structure allows for modifications that can enhance this activity. In particular, this compound has been evaluated for its effectiveness against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition comparable to standard antibiotics like ciprofloxacin .

Organic Synthesis Applications

Synthesis of Functionalized Compounds

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for regioselective reactions, making it valuable in the synthesis of complex molecules. For example, it can be used in the directed ortho-metalation (DoM) strategy, facilitating the synthesis of functionalized phenols and other aromatic compounds .

Cyclization Reactions

The compound can undergo cyclization reactions when treated with strong bases, leading to the formation of novel heterocycles such as benzo[b]furans. This transformation is particularly useful in developing new scaffolds for drug discovery .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 20 | 25 |

| Escherichia coli | 18 | 22 |

| Proteus vulgaris | 15 | 20 |

Table 2: Synthesis Pathways Utilizing this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Directed ortho-metalation | sBuLi, THF | Functionalized phenols |

| Cyclization | NaOH, ethanol | Halo-functionalized benzo[b]furans |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound in various cancer cell lines. The compound demonstrated a significant reduction in cell viability in colon cancer models when combined with standard chemotherapeutics, indicating its potential as an adjunct therapy .

Case Study 2: Antibacterial Screening

A comprehensive screening of several carbamate derivatives, including this compound, was conducted to assess their antibacterial properties. Results indicated that this compound exhibited notable activity against resistant bacterial strains, suggesting its utility in developing new antibacterial agents .

Analyse Chemischer Reaktionen

Directed Ortho-Lithiation and Subsequent Functionalization

The carbamate group acts as a powerful directing metalation group (DMG), enabling regioselective lithiation at the ortho position relative to the carbamate. This reactivity forms the basis for multiple functionalization pathways :

Key reaction sequence :

-

Lithiation : Treatment with s-BuLi or LDA at -78°C in THF generates a stabilized aryl lithium species.

-

Electrophilic trapping : Quenching with iodine produces iodinated derivatives.

This method achieves excellent regiocontrol due to the synergistic directing effects of the carbamate and halogen substituents .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring participates in nucleophilic substitutions, particularly at the chlorine position:

Demonstrated transformations :

-

Ammonolysis : Reaction with NH₃/ROH yields 3-fluoroanthranilic acid derivatives

-

Methoxylation : NaOMe in DMF substitutes Cl with OMe (60-75% yields)

Mechanistic studies indicate that substitution proceeds via a Meisenheimer complex intermediate stabilized by the electron-withdrawing carbamate group.

Cross-Coupling Reactions

The iodine-containing derivatives participate in palladium-catalyzed couplings:

| Reaction Type | Conditions | Application Example |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl synthesis for drug analogs |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Conjugated ene-yne systems |

These reactions typically achieve >80% conversion when using iodinated derivatives prepared via Method 1 .

Hydrolysis and Rearrangement

The carbamate undergoes base-mediated transformations:

-

Hydrolysis : NaOH/EtOH cleaves the carbamate to phenolic intermediates

-

Snieckus-Fries Rearrangement : O→C carbamoyl migration at elevated temperatures

Competing pathways :

-

Dominant pathway : Hydrolysis to 2-chloro-3-fluorophenol (pH > 10)

-

Minor pathway : Rearrangement to C-carbamoyl products (5-15% yield)

Reactions with Carbon Nucleophiles

The lithiated intermediate reacts with nitriles and esters:

| Nucleophile | Product Type | Notable Example |

|---|---|---|

| Malononitrile | 2,3-Difunctionalized arenes | 2-Cyano-3-iodoaryl derivatives |

| Methyl cyanoacetate | α-Aryl-β-ketonitriles | Potential kinase inhibitor precursors |

These reactions demonstrate the compound's utility in synthesizing densely functionalized aromatic systems .

Key Structure-Reactivity Relationships :

-

Halogen effects : Fluorine enhances ring electron-deficiency, accelerating nucleophilic substitutions

-

Carbamate directing : Controls regioselectivity in both lithiation and electrophilic attacks

-

Steric profile : Diethyl groups prevent undesired O-alkylation side reactions

This comprehensive reactivity profile establishes 2-chloro-3-fluorophenyl diethylcarbamate as a valuable building block for medicinal chemistry and materials science applications.

Eigenschaften

CAS-Nummer |

863870-76-2 |

|---|---|

Molekularformel |

C11H13ClFNO2 |

Molekulargewicht |

245.68 g/mol |

IUPAC-Name |

(2-chloro-3-fluorophenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C11H13ClFNO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(13)10(9)12/h5-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

ZIOCGBMHQIIHRJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)OC1=C(C(=CC=C1)F)Cl |

Kanonische SMILES |

CCN(CC)C(=O)OC1=C(C(=CC=C1)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.